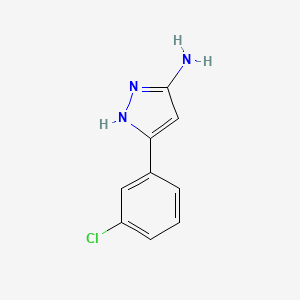

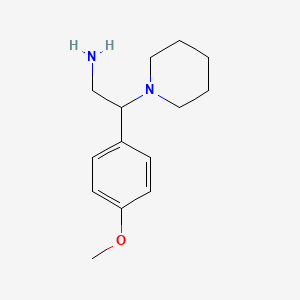

![molecular formula C14H11ClO2S B1350889 2-[(2-Chlorobenzyl)thio]benzoic acid CAS No. 440347-30-8](/img/structure/B1350889.png)

2-[(2-Chlorobenzyl)thio]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-Chlorobenzyl)thio]benzoic acid (CBBA) is a thio-substituted benzoic acid derivative. It is a member of the family of organosulfur compounds that contain sulfur connected to an organic group. CBBA has been studied for its potential applications in various fields, including chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Thermodynamic Modeling and Solubility

2-[(2-Chlorobenzyl)thio]benzoic acid, as part of the chlorobenzoic acids family, has been a subject of interest in thermodynamic studies, particularly in understanding the phase behavior of these compounds in aqueous and organic solutions. The work by Reschke et al. utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of solutions containing benzoic and chlorobenzoic acids. Their findings are crucial for screening solubility and predicting phase regions of mixtures containing pharmaceuticals, potentially including derivatives of this compound (Reschke et al., 2016).

Synthesis and Chemical Transformations

The compound has been involved in the synthesis of various chemical structures. Okabayashi et al. discussed the preparation of 1,5-Dichloro-9H-thioxanthen-9-one via cyclization of a compound closely related to this compound. Such synthetic pathways underscore the compound's role in forming more complex chemical structures (Okabayashi, Murakami, & Sekiya, 1989).

Antimicrobial Properties

Compounds related to this compound, like thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, have shown specific antimicrobial activities. These activities vary based on the nature and position of substituents on the benzene ring, highlighting the compound's potential in antimicrobial applications (Limban et al., 2008).

Biosynthesis Pathways

The compound's benzoic acid component is vital in the biosynthesis of various natural products. Hertweck et al. described benzoic acid as a biosynthetic building block for benzoyl and benzyl groups, important in many natural products. Understanding the biosynthesis involving compounds like this compound can reveal insights into the formation of biologically active molecules (Hertweck et al., 2001).

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTLLIWMHDNWCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397551 |

Source

|

| Record name | 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

440347-30-8 |

Source

|

| Record name | 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)